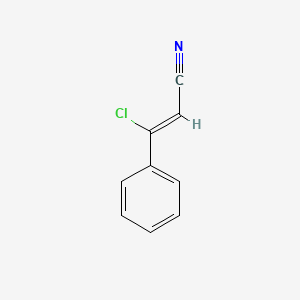

(Z)-3-Chloro-3-phenylacrylonitrile

Description

(Z)-3-Chloro-3-phenylacrylonitrile is an organic compound with the molecular formula C9H6ClN It is characterized by the presence of a chloro group and a phenyl group attached to an acrylonitrile moiety

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-chloro-3-phenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKYEBRJHLHHOE-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C#N)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78583-84-3 | |

| Record name | 78583-84-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-3-Chloro-3-phenylacrylonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with chloroacetonitrile in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions and yields a high purity product .

Industrial Production Methods: In industrial settings, the production of (Z)-3-Chloro-3-phenylacrylonitrile often involves continuous flow processes to ensure consistent quality and yield. These methods utilize advanced reactors and optimized reaction conditions to achieve efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions: (Z)-3-Chloro-3-phenylacrylonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The acrylonitrile moiety can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.

Polymerization: Radical initiators, such as azobisisobutyronitrile (AIBN), are often employed to initiate polymerization reactions.

Major Products Formed:

Substitution Reactions: Products include substituted acrylonitriles with various functional groups.

Addition Reactions: Products include adducts with nucleophiles, such as alcohols or amines.

Polymerization: Products include polymers with unique mechanical and thermal properties.

Scientific Research Applications

(Z)-3-Chloro-3-phenylacrylonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.

Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is employed in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (Z)-3-Chloro-3-phenylacrylonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

3-Chloro-3-(3-nitro-phenyl)-acrylonitrile: Similar in structure but contains a nitro group instead of a phenyl group.

3-Chloro-3-(4-methoxy-phenyl)-acrylonitrile: Contains a methoxy group instead of a phenyl group.

Uniqueness: (Z)-3-Chloro-3-phenylacrylonitrile is unique due to its specific combination of a chloro group and a phenyl group attached to an acrylonitrile moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for (Z)-3-chloro-3-phenylacrylonitrile derivatives?

- Methodology : The compound can be synthesized via palladium-catalyzed coupling reactions of β-halo styrene derivatives with terminal alkynes. Key conditions include temperatures of 70°C and use of electron-donating/withdrawing substituents on the phenyl ring to modulate reactivity. For example, 4-OMe-substituted derivatives achieve 68% yield, while 2-Me groups result in exclusive E-isomer formation (Table 3). Structural confirmation of isomers is performed via X-ray crystallography .

Q. How is the Z-isomer configuration of 3-chloro-3-phenylacrylonitrile validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining stereochemistry. For instance, studies on (Z)-3-ferrocenyl-2-phenylacrylonitrile confirmed bond angles (mean σ(C–C) = 0.005 Å) and torsion angles to distinguish Z/E configurations . Complementary techniques like NMR (e.g., coupling constants in ¹H spectra) and HRMS are used for preliminary characterization .

Advanced Research Questions

Q. How do electron-donating and electron-withdrawing substituents influence isomer distribution in (Z)-3-chloro-3-phenylacrylonitrile derivatives?

- Methodology : Substituent effects are systematically analyzed by synthesizing derivatives with groups like 4-Me, 4-Cl, or 4-OMe. Electron-donating groups (e.g., 4-OMe) favor higher yields (68%) but result in mixed E/Z ratios (e.g., 6:60 for unsubstituted phenyl), whereas 2-Me groups exclusively yield the E-isomer due to steric hindrance (Table 3). Computational modeling (DFT) can further rationalize steric/electronic interactions.

Q. How can contradictions in isomer ratios under varying reaction conditions be resolved?

- Methodology : Conflicting data (e.g., 41% vs. 66% yields for naphthyl derivatives) require controlled parameter adjustments. For example, optimizing solvent polarity (e.g., DMF vs. THF) or catalyst loading can reduce side reactions. Statistical analysis (ANOVA) of replicate experiments and error margin calculations (e.g., ±5% yield variability) help identify robust trends .

Q. What strategies are used to evaluate the selective anticancer activity of (Z)-3-chloro-3-phenylacrylonitrile derivatives?

- Methodology : Derivatives like (Z)-3-(4-methoxyphenyl)-2-phenylacrylonitrile are screened against cancer cell lines (e.g., MCF-7) via MTT assays. Dose-response curves (IC₅₀ values) and selectivity indices (normal vs. cancer cells) are calculated. Structural modifications (e.g., trifluoromethoxy groups) enhance bioactivity by improving membrane permeability .

Data Analysis and Interpretation

Q. How are spectroscopic and crystallographic data integrated to resolve structural ambiguities?

- Methodology : NMR chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) and SCXRD bond lengths (e.g., C≡N bond at 1.15 Å) are cross-validated. For example, in (Z)-3-chloro-N-[(Z)-3-phenylimino derivatives, synchrotron X-ray data (R factor = 0.053) resolve disorder in crystal lattices .

Q. What statistical methods are recommended for analyzing substituent-dependent reactivity trends?

- Methodology : Multivariate regression analysis correlates substituent Hammett constants (σ) with reaction yields or isomer ratios. Principal Component Analysis (PCA) can cluster derivatives by reactivity patterns (e.g., electron-rich vs. electron-poor groups) .

Tables for Key Findings

| Substituent | Yield (%) | E/Z Ratio | Key Observation | Reference |

|---|---|---|---|---|

| 4-OMe | 68 | 3:2 | Enhanced yield with electron donation | |

| 2-Me | 38 | 100% E | Steric hindrance blocks Z-isomer formation | |

| 4-Cl | 53 | 2:1 | Moderate yield with electron withdrawal | |

| 1-Naphthyl | 41 | 100% Z | Planar structure favors Z-configuration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.